Angular [f]-Fusion Enables 10- to 14-Fold Selectivity for Bladder Carcinoma over Normal Cells in Aza-Annulated Derivatives
Derivatives of the 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one core—directly derived from the benzo[f]quinoxaline scaffold—exhibited 10- to 14-fold selectivity for bladder carcinoma (J82) cells over normal human fibroblasts (MRC-5), whereas the open-chain 1,4-naphthoquinone counterparts (2A-J and 3A-J series) showed negligible selectivity [1]. This selectivity gain is a direct consequence of the aza-annulated [f]-fused ring system and is not observed in the comparators lacking this fusion [1].
| Evidence Dimension | Cancer cell selectivity (fold-selectivity J82 vs. MRC-5 normal fibroblasts) |
|---|---|
| Target Compound Data | 10- to 14-fold selectivity |
| Comparator Or Baseline | Open-chain 1,4-naphthoquinone derivatives (series 2A-J and 3A-J): negligible selectivity |
| Quantified Difference | ≥10-fold improvement in selectivity over open-chain comparators |
| Conditions | In vitro cytotoxicity assay (72 h MTT) against J82 bladder carcinoma and MRC-5 normal fibroblasts |
Why This Matters
For procurement decisions, this selectivity data indicates that the benzo[f]quinoxaline scaffold imparts tumor-selective cytotoxicity that is absent in simpler naphthoquinone analogs, reducing the likelihood of off-target toxicity in normal tissues.
- [1] Suárez-Rozas, C., et al. (2019). Antiproliferative and proapoptotic activities of aza-annulated naphthoquinone analogs. Toxicology in Vitro, 54, 375–390. https://doi.org/10.1016/j.tiv.2018.10.014 View Source
